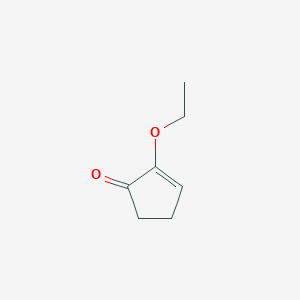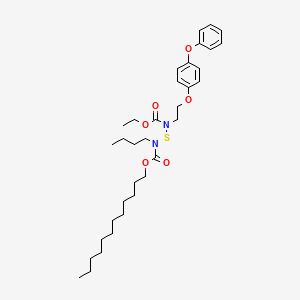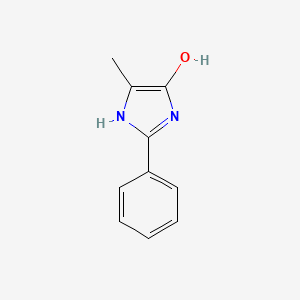
3-(2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl)benzoic acid is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core, a phenyl group, and a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl)benzoic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core is synthesized by reacting anthranilic acid with formamide under high-temperature conditions.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, using benzoyl chloride and aluminum chloride as catalysts.
Attachment of the Benzoic Acid Moiety: The final step involves the reaction of the quinazolinone derivative with 2-bromoethyl benzoate in the presence of a base, such as potassium carbonate, to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoic acid moiety can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
3-(2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antibacterial and antifungal agent, making it a candidate for developing new antimicrobial drugs.
Medicine: Research has indicated its potential use in cancer therapy due to its ability to inhibit certain enzymes and pathways involved in tumor growth.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one
- 3-(4-Chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one
Uniqueness
Compared to similar compounds, 3-(2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl)benzoic acid stands out due to its unique combination of a quinazolinone core, phenyl group, and benzoic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
| 123845-83-0 | |
Molekularformel |
C23H18N2O3 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
3-[2-(4-oxo-2-phenylquinazolin-3-yl)ethyl]benzoic acid |
InChI |
InChI=1S/C23H18N2O3/c26-22-19-11-4-5-12-20(19)24-21(17-8-2-1-3-9-17)25(22)14-13-16-7-6-10-18(15-16)23(27)28/h1-12,15H,13-14H2,(H,27,28) |
InChI-Schlüssel |
PHOGTKZJNJOIEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2CCC4=CC(=CC=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-2-[(phenylsulfanyl)methyl]oxepane](/img/structure/B14300518.png)

![Ethyl 2-[bis(methylsulfanyl)methylidene]butanoate](/img/structure/B14300532.png)




